3-(3,4-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine
Description
3-(3,4-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine is a pyridazine derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position and a 3-fluorobenzylthio group at the 6-position. The compound’s structure combines electron-donating methoxy groups with a fluorinated benzylthio moiety, which may influence its electronic properties, lipophilicity, and biological interactions.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-23-17-8-6-14(11-18(17)24-2)16-7-9-19(22-21-16)25-12-13-4-3-5-15(20)10-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPIYSAVDMPTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution reaction where the 3,4-dimethoxyphenyl group is introduced onto the pyridazine ring.
Attachment of the 3-Fluorobenzylthio Group: This is typically done through a nucleophilic substitution reaction where the thiol group reacts with a 3-fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dimethoxyphenyl Groups
Curcumin Carbocyclic Analogs (): Compounds such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) share the 3,4-dimethoxyphenyl motif. Key differences include:
- Core Structure: Cyclopentanone/cyclohexanone rings (3e) vs. pyridazine (target compound).
- Functional Groups : Acryloyl groups (3e) vs. benzylthio (target compound).
Sulfur-Containing Heterocycles
1,2,4-Triazole Derivatives ():
Synthesized 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and esters share sulfur-containing side chains. Key distinctions include:
- Core Heterocycle : 1,2,4-Triazole () vs. pyridazine (target compound).
- Substituents : Thioacetic acid esters () vs. fluorobenzylthio (target compound).
Physicochemical and Toxicological Insights :
- Synthetic Accessibility : Both classes require multi-step syntheses, but pyridazines often demand specialized cross-coupling reactions.
- Toxicity Prediction : Triazole derivatives with dimethoxyphenyl groups show low acute toxicity (LD₅₀ > 5,000 mg/kg) via GUSAR modeling . The fluorinated benzylthio group in the target compound may alter toxicity due to fluorine’s electronegativity.
Fluorinated Aromatic Compounds
3-Trifluoromethylphenylimidazopyridine ():
The imidazo[1,2-a]pyridine derivative 7b features a trifluoromethyl group. While structurally distinct, its elemental analysis (C: 54.66%, H: 3.06%, N: 9.11%) highlights how fluorine incorporation affects stoichiometry .
Key Contrasts :
- Fluorine Position : 3-Fluorobenzylthio (target compound) vs. 3-trifluoromethylphenyl (7b).
- Biological Implications : Trifluoromethyl groups enhance lipophilicity and bioavailability, whereas fluorobenzylthio may improve target binding via sulfur’s nucleophilicity.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Elemental Analysis Comparison
| Compound | % Carbon (Calcd/Found) | % Hydrogen (Calcd/Found) | % Nitrogen (Calcd/Found) | Source |
|---|---|---|---|---|
| Target Compound | N/A | N/A | N/A | - |
| Imidazopyridine 7b | 54.66/54.63 | 3.06/3.06 | 9.11/9.11 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
